

# Spectroscopic Profile of Ethyl 4-hydroxypiperidine-1-carboxylate: A Technical Guide

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## Compound of Interest

Compound Name: *Ethyl 4-hydroxypiperidine-1-carboxylate*

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This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 4-hydroxypiperidine-1-carboxylate** (CAS No: 65214-82-6), a key intermediate in the synthesis of various pharmaceuticals.<sup>[1]</sup> The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

## Molecular Structure and Properties

- IUPAC Name: **ethyl 4-hydroxypiperidine-1-carboxylate**<sup>[2]</sup>
- Molecular Formula: C<sub>8</sub>H<sub>15</sub>NO<sub>3</sub><sup>[2]</sup>
- Molecular Weight: 173.21 g/mol <sup>[2]</sup>
- Appearance: Colorless to yellow liquid<sup>[3]</sup>

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **Ethyl 4-hydroxypiperidine-1-carboxylate**.

# <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

<sup>1</sup>H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~4.1	Quartet	2H	-O-CH <sub>2</sub> -CH <sub>3</sub>
~3.8	Multiplet	1H	CH-OH
~3.5	Multiplet	2H	Piperidine H <sub>2</sub> (axial, adjacent to N)
~3.1	Multiplet	2H	Piperidine H <sub>2</sub> (equatorial, adjacent to N)
~1.8	Multiplet	2H	Piperidine H <sub>2</sub> (axial, adjacent to CH-OH)
~1.5	Multiplet	2H	Piperidine H <sub>2</sub> (equatorial, adjacent to CH-OH)
~1.2	Triplet	3H	-O-CH <sub>2</sub> -CH <sub>3</sub>
Variable	Broad Singlet	1H	-OH

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and instrument frequency. The data presented here is a representative interpretation.

# <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

<sup>13</sup>C NMR spectroscopy identifies the different carbon environments in a molecule.

Chemical Shift ( $\delta$ ) ppm	Assignment
~155	C=O (Carbamate)
~67	CH-OH
~61	-O-CH <sub>2</sub> -CH <sub>3</sub>
~43	Piperidine CH <sub>2</sub> (adjacent to N)
~34	Piperidine CH <sub>2</sub> (adjacent to CH-OH)
~14	-O-CH <sub>2</sub> -CH <sub>3</sub>

Note: The chemical shifts are referenced to a standard (e.g., TMS at 0 ppm) and can vary slightly based on experimental conditions.

## IR (Infrared) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3400	Strong, Broad	O-H stretch (alcohol)
~2975-2850	Medium-Strong	C-H stretch (aliphatic)
~1680	Strong	C=O stretch (carbamate)
~1450	Medium	C-H bend (alkane)
~1240	Strong	C-N stretch (carbamate)
~1100	Strong	C-O stretch (alcohol)

## MS (Mass Spectrometry)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and structure.

m/z	Relative Intensity	Assignment
173	Moderate	[M] <sup>+</sup> (Molecular Ion)
156	Low	[M - OH] <sup>+</sup>
144	Moderate	[M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
128	Low	[M - OC <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
100	Strong	[M - COOC <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
57	High	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> fragment

Note: The fragmentation pattern can be influenced by the ionization technique used.

## Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for **Ethyl 4-hydroxypiperidine-1-carboxylate**.

### NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **Ethyl 4-hydroxypiperidine-1-carboxylate** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference ( $\delta$  = 0.00 ppm).
- Instrumentation: Acquire the <sup>1</sup>H and <sup>13</sup>C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- <sup>1</sup>H NMR Parameters:
  - Pulse sequence: Standard single-pulse experiment.
  - Spectral width: ~16 ppm.
  - Number of scans: 16-64.

- Relaxation delay: 1-2 seconds.
- $^{13}\text{C}$  NMR Parameters:
  - Pulse sequence: Proton-decoupled single-pulse experiment.
  - Spectral width: ~220 ppm.
  - Number of scans: 512-2048 or more, depending on sample concentration.
  - Relaxation delay: 2-5 seconds.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

## IR Spectroscopy

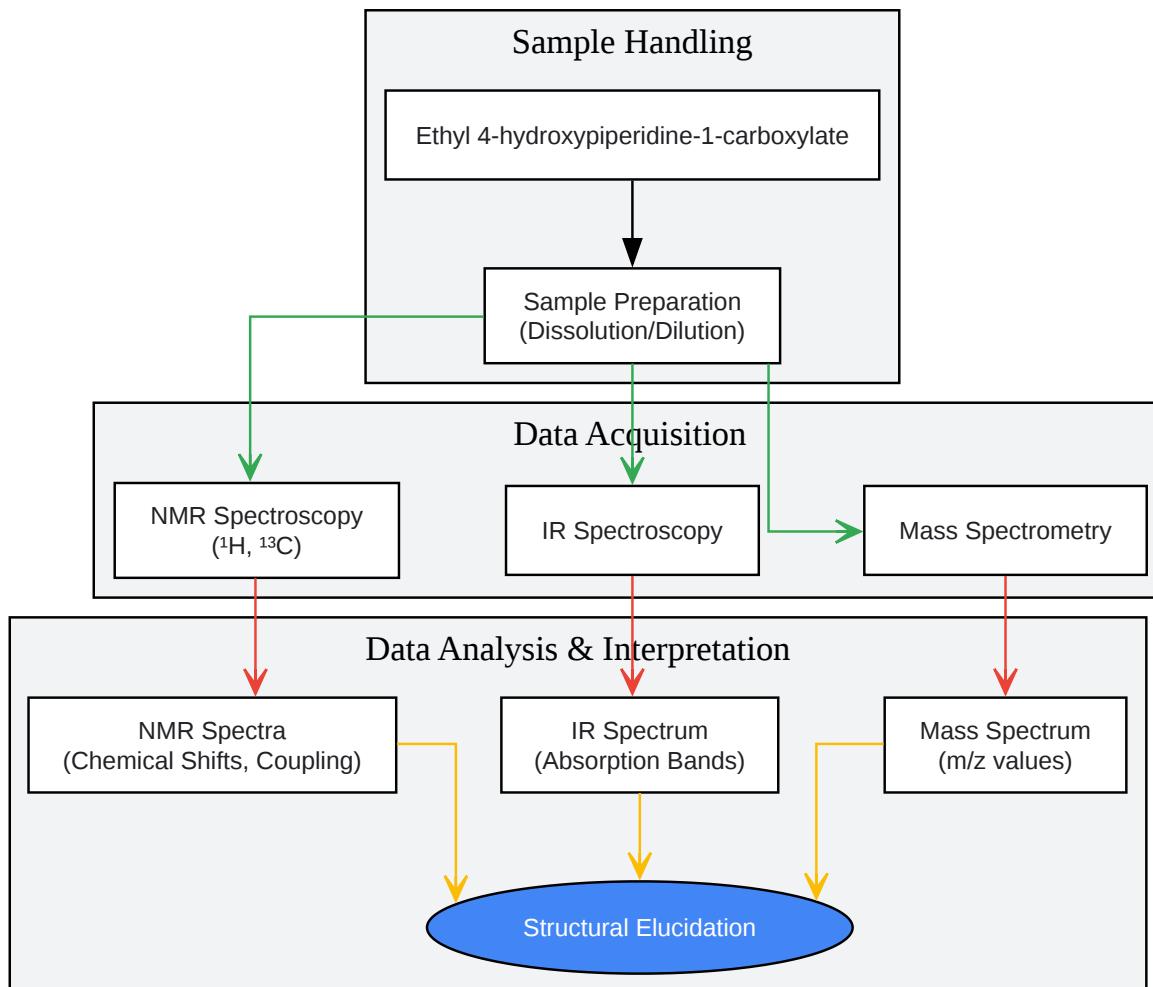
- Sample Preparation (Neat Liquid): Place a drop of the neat liquid sample of **Ethyl 4-hydroxypiperidine-1-carboxylate** between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment.
  - Place the prepared sample in the spectrometer's sample holder.
  - Acquire the sample spectrum over a range of 4000-400  $\text{cm}^{-1}$ .
  - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR absorption spectrum.

## Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of **Ethyl 4-hydroxypiperidine-1-carboxylate** (typically 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
- Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Data Acquisition (ESI):
  - Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.
  - Optimize ion source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to achieve stable ionization.
  - Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
- Data Acquisition (EI):
  - Introduce a small amount of the volatile sample into the high-vacuum source of the EI mass spectrometer.
  - Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.
  - Scan the resulting ions across a defined m/z range.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Ethyl 4-hydroxypiperidine-1-carboxylate**.



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Caption: General workflow for spectroscopic analysis.

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## References

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